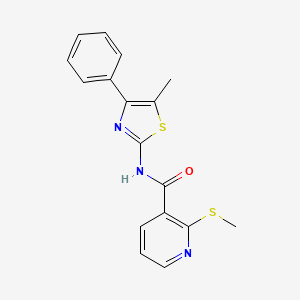
N-(5-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole carboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the pyridinyl group: This step involves the coupling of the pyrazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, which could be useful in studying enzyme function or developing new drugs.
Receptor Binding: May interact with specific receptors in biological systems, providing insights into receptor function and signaling pathways.
Medicine
Drug Development:
Industry
Agriculture: Potential use as a pesticide or herbicide, given the activity of similar compounds.
Polymer Science: May be used in the synthesis of polymers with specific properties.
作用機序
The mechanism of action of “N-(5-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a receptor ligand, it may mimic or block the action of natural ligands, modulating receptor activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- N-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide
- N-(5-chloro-2-methylphenyl)-5-methyl-1H-pyrazole-4-carboxamide
- N-(5-chloro-2-methylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
Uniqueness
“N-(5-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide” is unique due to the presence of both the pyridinyl and carboxamide groups, which may confer specific binding properties and biological activities not seen in similar compounds.
特性
分子式 |
C17H15ClN4O |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-11-6-7-13(18)9-15(11)21-17(23)14-10-20-22(12(14)2)16-5-3-4-8-19-16/h3-10H,1-2H3,(H,21,23) |
InChIキー |
BUZPEQQEBPTJFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',1''-Dimethyl-5-methyl-3'-(2-thienyl)-3''-(2-thienylmethylene)-1,2-dihydro-dispiro[indole-3,5'-pyrrolidine-4',5''-piperidine]-2,4''-dione](/img/structure/B13360496.png)
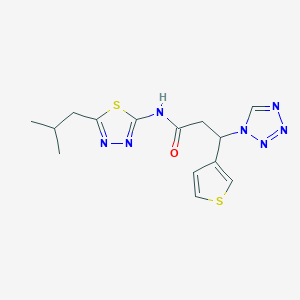

![2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one](/img/structure/B13360533.png)
![1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B13360538.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360544.png)
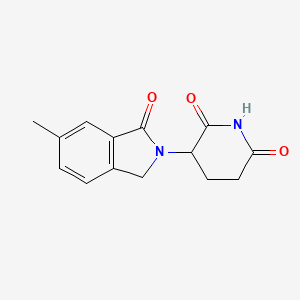
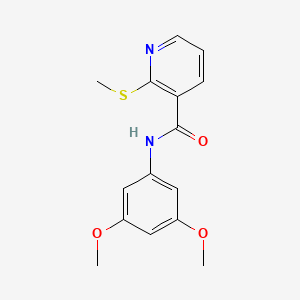
![3-[(Propylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360557.png)
![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13360563.png)
![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)
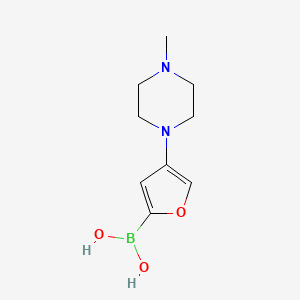
![2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one](/img/structure/B13360587.png)
